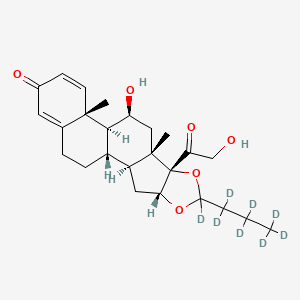

Budesonide-d8

Descripción general

Descripción

Budesonide-d8 is a synthetic corticosteroid that has been used in laboratory experiments to study the physiological and biochemical effects of glucocorticoids. Budesonide-d8 is a stable, non-metabolizable form of the glucocorticoid that can be used to study the effects of these hormones without the risk of them being metabolized. This makes it an invaluable tool for researchers in the field of endocrinology, immunology, and physiology.

Aplicaciones Científicas De Investigación

Ultra-sensitive Quantification in Plasma

Budesonide-d8: is utilized in the ultra-sensitive quantification of budesonide and formoterol in human plasma . This application is crucial for pharmacokinetic studies, where accurate measurement of drug concentration in plasma is essential. The method achieves lower limits of quantification (LLOQs) of 5 pg/mL, which is significant for drugs with low circulating levels.

Pharmacokinetics and Pharmacodynamics

In pharmacokinetic and pharmacodynamic studies, Budesonide-d8 serves as an internal standard to ensure precision and accuracy in the measurement of budesonide levels . This is particularly important in the development of new inhalation drugs and assessing their systemic absorption and bioavailability.

Bioanalysis in Drug Development

Budesonide-d8: plays a role in bioanalysis during drug development . Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the sensitive detection of budesonide, aiding in the formulation and optimization of new pharmaceutical products.

Clinical Trials for Respiratory Diseases

Budesonide-d8: is instrumental in clinical trials, especially for respiratory diseases like asthma and COPD . It helps in monitoring the pharmacological effects of budesonide, thereby contributing to the evidence base for its efficacy and safety.

Drug Development for Inflammatory Diseases

The compound is used in the drug development process for inflammatory diseases. It aids in understanding the drug’s behavior in the body and optimizing its therapeutic profile .

Medical Research in Immunology

Budesonide-d8: is applied in medical research to study the immunological effects of budesonide. It helps in elucidating the mechanisms by which budesonide exerts its anti-inflammatory action .

Analytical Methods in Pharmacology

Finally, Budesonide-d8 is used in developing analytical methods in pharmacology. Researchers use it to establish new protocols for drug analysis, which are essential for advancing pharmacological science .

Mecanismo De Acción

Target of Action

Budesonide-d8, like its parent compound Budesonide, primarily targets the glucocorticoid receptor (GR) . This receptor plays a crucial role in regulating inflammation and immune responses .

Mode of Action

Budesonide-d8 acts as an agonist for the glucocorticoid receptor . Upon binding to the receptor, it controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation . This interaction with its targets leads to potent glucocorticoid activity and weak mineralocorticoid activity .

Biochemical Pathways

Budesonide-d8 affects multiple biochemical pathways. It has been shown to inhibit LPS-induced TNF-α release from human peripheral blood mononuclear cells . It also reduces levels of IL-1β and eotaxin in the lungs and the number of eosinophils and neutrophils in bronchoalveolar lavage fluid . Furthermore, it decreases colon wet weight and colonic myeloperoxidase (MPO) activity .

Pharmacokinetics

After inhalation, absorption of Budesonide-d8 is rapid . In children aged 3 to 6 years, the total systemic availability of Budesonide after dosing with a jet nebulizer was approximately 6% of the labeled dose . Budesonide is highly protein-bound, undergoes extensive first-pass hepatic metabolism, is metabolized by the liver cytochrome P450 system, and is primarily excreted in the urine as metabolites . The elimination half-life is approximately 2 to 3.6 hours .

Result of Action

The molecular and cellular effects of Budesonide-d8’s action include reducing the size of lung tumors, reversing DNA hypomethylation, and modulating mRNA expression of genes . It also promotes airway epithelial barrier integrity following double-stranded RNA challenge .

Action Environment

The environment can influence the action of Budesonide-d8. For instance, in a three-dimensional environment, low nanomolar concentrations of Budesonide strongly reduced pancreatic ductal adenocarcinoma (PDAC) cell proliferation in a GR-dependent manner . This suggests that the microenvironment influences the susceptibility of PDAC cells to glucocorticoids . Additionally, environmental exposure of Budesonide resulting from patient use is expected to be negligible due to its extensive metabolism .

Propiedades

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVIALXJUBGFJZ-SMANYZGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801114046 | |

| Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Budesonide-d8 | |

CAS RN |

1105542-94-6 | |

| Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105542-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

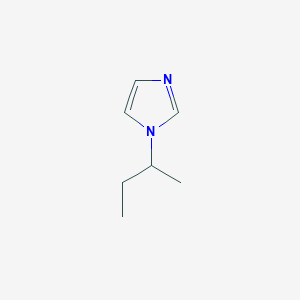

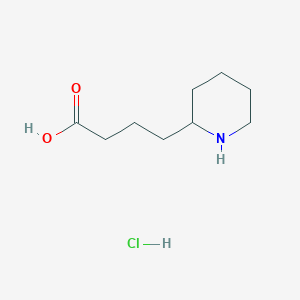

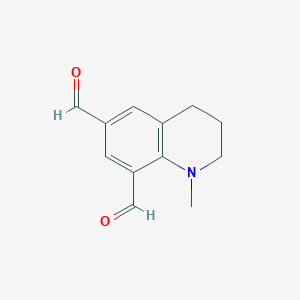

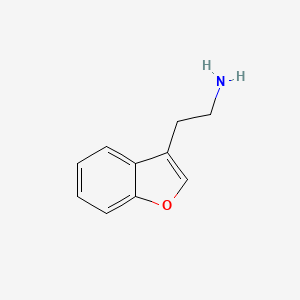

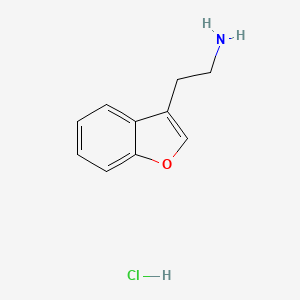

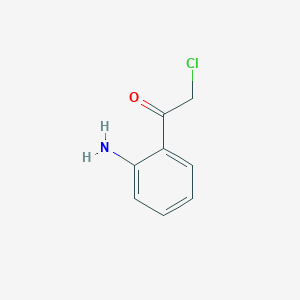

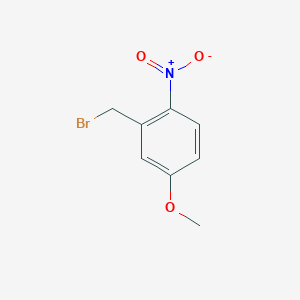

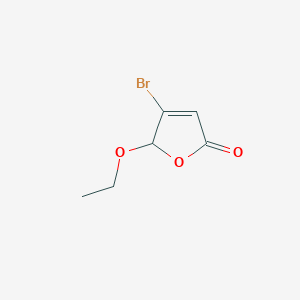

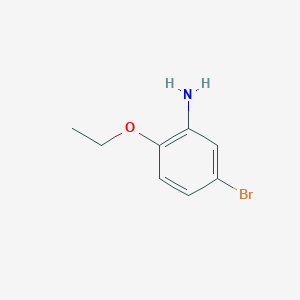

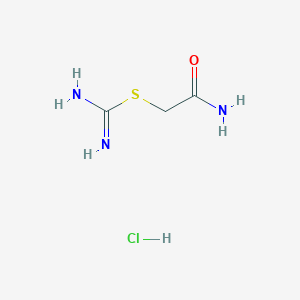

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of budesonide-d8 in pharmaceutical research, specifically regarding the analysis of budesonide?

A1: Budesonide-d8 serves as an internal standard in analytical techniques like LC-ESI-MS/MS. Its structure closely resembles budesonide, but the presence of deuterium atoms (D) instead of hydrogen (H) at specific positions results in a slightly different mass. This difference allows for the differentiation of budesonide-d8 from budesonide during mass spectrometry analysis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)